molecular formula C17H18N2O4S B2990694 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide CAS No. 393125-01-4

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

Cat. No.: B2990694
CAS No.: 393125-01-4
M. Wt: 346.4
InChI Key: QEOBQSSDZWICIO-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is an organic compound with the chemical formula C17H18N2O4S. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is used as a synthetic intermediate in the preparation of various sulfonamide compounds and has applications in pharmaceuticals, dyes, and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with N-phenyl-benzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential as an antitumor agent and in other therapeutic areas.

    Industry: Utilized in the production of dyes, catalysts, and polymers

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)-phenol
  • 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride
  • 4-tosyl-1-oxa-4-azaspire[4.5]deca-6,9-dien-8-one

Uniqueness

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and sulfonyl groups contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOBQSSDZWICIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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